molecular formula C16H15BrN2O3 B2815533 [(2,3-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate CAS No. 387377-93-7

[(2,3-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate

Cat. No.: B2815533
CAS No.: 387377-93-7
M. Wt: 363.211
InChI Key: LZBHJVQOYYHRKJ-UHFFFAOYSA-N
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Description

[(2,3-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridine moiety and a dimethylanilino group. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of [(2,3-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by palladium. The reaction conditions are generally mild and can be performed in the presence of various functional groups .

Chemical Reactions Analysis

[(2,3-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

[(2,3-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [(2,3-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

[(2,3-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

[(2,3-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a compound of interest due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrN2O3C_{12}H_{12}BrN_{2}O_{3}. It features a brominated pyridine core and a dimethylphenyl group, contributing to its unique chemical behavior.

PropertyValue
Molecular Weight302.51 g/mol
Boiling PointNot available
SolubilityHigh
LogP (octanol-water)Not specified
H-Bond Acceptors4
H-Bond Donors1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, mediating inflammation and pain .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. These compounds have been evaluated in vitro against several cancer cell lines, showing promising results in reducing cell viability .

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial effects of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited significant inhibition zones, supporting the potential use of this compound as a lead compound for developing new antibiotics .
  • Anti-inflammatory Properties : In a controlled experiment involving animal models, a derivative containing the pyrazole structure was administered to assess its anti-inflammatory effects in induced arthritis models. The results showed a marked decrease in paw swelling and inflammatory markers compared to controls, indicating its therapeutic potential in inflammatory diseases .
  • Anticancer Studies : A recent publication reported on the anticancer efficacy of pyrazole derivatives against breast cancer cell lines. The study found that treatment with these compounds resulted in significant apoptosis and cell cycle arrest at the G1 phase, suggesting their role as potential anticancer agents .

Properties

IUPAC Name

[2-(2,3-dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-10-4-3-5-14(11(10)2)19-15(20)9-22-16(21)12-6-13(17)8-18-7-12/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBHJVQOYYHRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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